![molecular formula C16H15N7O2 B10774301 4-[2-[[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol](/img/structure/B10774301.png)
4-[2-[[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3H]ZM 241385 is a high-affinity antagonist for adenosine A2A receptors. It is a radiolabeled version of ZM 241385, which is a potent and selective adenosine A2A receptor antagonist. The compound is widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3H]ZM 241385 involves several steps, starting from commercially available 2-furanhydrazideThe final product is then radiolabeled with tritium ([3H]) to obtain [3H]ZM 241385 .
Industrial Production Methods
Industrial production of [3H]ZM 241385 is not commonly reported due to its specific use in research. the synthesis generally follows the same steps as the laboratory preparation, with additional purification and quality control measures to ensure the high purity and specific activity required for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
[3H]ZM 241385 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The phenol group in [3H]ZM 241385 can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
[3H]ZM 241385 has a wide range of scientific research applications, including:
Chemistry: Used to study the binding properties and kinetics of adenosine A2A receptors.
Biology: Helps in understanding the role of adenosine receptors in cellular signaling and physiological processes.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of new drugs targeting adenosine receptors.
Wirkmechanismus
[3H]ZM 241385 exerts its effects by binding to adenosine A2A receptors with high affinity. This binding inhibits the activation of the receptor by endogenous adenosine, thereby blocking the downstream signaling pathways. The compound’s mechanism involves competitive inhibition, where it competes with adenosine for the receptor binding site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SCH 58261: Another selective adenosine A2A receptor antagonist with similar binding properties.
Istradefylline: A clinically approved adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease.
Ciforadenant: An investigational drug targeting adenosine A2A receptors for cancer therapy.
Uniqueness
[3H]ZM 241385 is unique due to its radiolabeling with tritium, which allows for precise tracking and quantification in binding studies. This feature makes it particularly valuable in research applications where detailed kinetic and binding data are required .
Eigenschaften
Molekularformel |
C16H15N7O2 |
|---|---|
Molekulargewicht |
339.34 g/mol |
IUPAC-Name |
4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol |
InChI |
InChI=1S/C16H15N7O2/c17-14-20-15(18-8-7-10-3-5-11(24)6-4-10)21-16-19-13(22-23(14)16)12-2-1-9-25-12/h1-6,9,24H,7-8H2,(H3,17,18,19,20,21,22)/i5T |
InChI-Schlüssel |
PWTBZOIUWZOPFT-XHHURNKPSA-N |
Isomerische SMILES |
[3H]C1=CC(=CC=C1O)CCNC2=NC3=NC(=NN3C(=N2)N)C4=CC=CO4 |
Kanonische SMILES |
C1=COC(=C1)C2=NN3C(=NC(=NC3=N2)NCCC4=CC=C(C=C4)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-fluoro-2-[1-(5-fluoropyridin-2-yl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B10774234.png)
![(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774235.png)
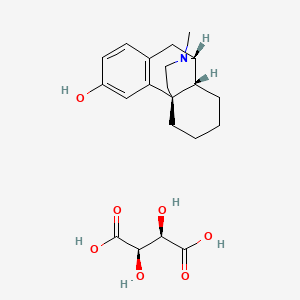
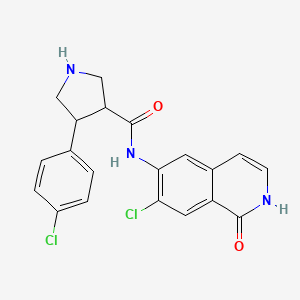
![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-1h-1,7-Naphthyridin-2-One](/img/structure/B10774260.png)

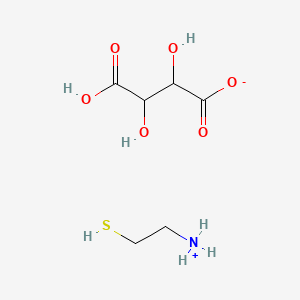
![[1-[[2-[[3,4-Dihydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate](/img/structure/B10774286.png)
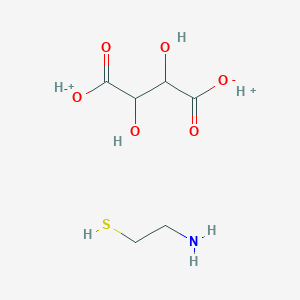
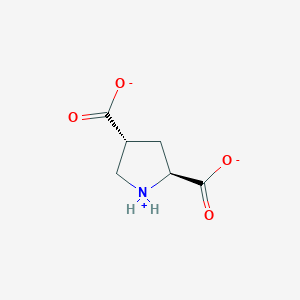
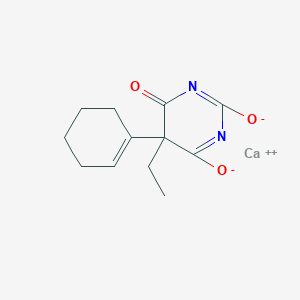

![13-(cyclopropylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10774326.png)
